CI-898 HCl
CI-898 HCl
CI-898 HCl is a lipophilic antifolate inhibitor of dihydrofolate reductase (DHFR). It has enhanced binding to DHFR in the presence of the cofactor NADPH. Cl-898 HCl inhibits cell growth and halts the cell cycle at the G1/S phase in L1210 mouse lymphocytic leukemia cells and is active against methotrexate-resistant cancer cell lines. It also enhances the activity of doxorubicin, cyclophosphamide, and 6-thioguanine (6-TG) in mice with advanced stage P338 leukemia.
Brand Name:
Vulcanchem
CAS No.:
1658520-97-8
VCID:
VC0523666
InChI:
InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H
SMILES:
COC1=C(OC)C(OC)=CC(NCC2=C(C)C(C(N)=NC(N)=N3)=C3C=C2)=C1.Cl.Cl.Cl
Molecular Formula:
C19H26Cl3N5O3
Molecular Weight:
478.8
CI-898 HCl
CAS No.: 1658520-97-8
Inhibitors
VCID: VC0523666
Molecular Formula: C19H26Cl3N5O3
Molecular Weight: 478.8
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1658520-97-8 |
---|---|
Product Name | CI-898 HCl |
Molecular Formula | C19H26Cl3N5O3 |
Molecular Weight | 478.8 |
IUPAC Name | 5-methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine, trihydrochloride |
Standard InChI | InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H |
Standard InChIKey | ZNJRHEVYOYMEHR-UHFFFAOYSA-N |
SMILES | COC1=C(OC)C(OC)=CC(NCC2=C(C)C(C(N)=NC(N)=N3)=C3C=C2)=C1.Cl.Cl.Cl |
Appearance | Solid powder |
Description | CI-898 HCl is a lipophilic antifolate inhibitor of dihydrofolate reductase (DHFR). It has enhanced binding to DHFR in the presence of the cofactor NADPH. Cl-898 HCl inhibits cell growth and halts the cell cycle at the G1/S phase in L1210 mouse lymphocytic leukemia cells and is active against methotrexate-resistant cancer cell lines. It also enhances the activity of doxorubicin, cyclophosphamide, and 6-thioguanine (6-TG) in mice with advanced stage P338 leukemia. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CI-898 HCl, CI-898 hydrochloride, Trimetrexate |
Reference | 1. Sasso, S.P., Gilli, R.M., Sari, J.C., et al. Thermodynamic study of dihydrofolate reductase inhibitor selectivity. Biochim Biophys. Acta. 1207(1), 74-79 (1994). 2. Hook, K.E., Nelson, J.M., Roberts, B.J., et al. Cell cycle effects of trimetrexate (CI-898). Cancer Chemother. Pharmacol. 16(2), 116-120 (1986). 3. Elslager, E.F., Johnson, J.L., and Werbel, L.M. Folate antagonists. 20. Synthesis and antitumor and antimalarial properties of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines. J. Med. Chem. 26(12), 1753-1760 (1983). 4. Allegra, C.J., Kovacs, J.A., Drake, J.C., et al. Potent in vitro and in vivo antitoxoplasma activity of the lipid-soluble antifolate trimetrexate. J. Clin. Invest. 79(2), 478-482 (1987). 5. Leopold, W.R., Dykes, D.J., and Griswold, D.P., Jr. Therapeutic synergy of trimetrexate (CI-898) in combination with doxorubicin, vincristine, cytoxan, 6-thioguanine, cisplatin, or 5-fluorouracil against intraperitoneally implanted P388 leukemia. NCI. Monogr. 5, 99-104 (1987). |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume